![molecular formula C20H15N5O3S B4751178 N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide](/img/structure/B4751178.png)
N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide
Overview
Description
N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide, also known as PCTA-1, is a small molecule that has gained attention in the scientific community due to its potential use as a therapeutic agent in various diseases. PCTA-1 is a xanthene derivative, which is a class of organic compounds that have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells and plays a key role in tumor growth. N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has also been shown to inhibit the activity of glycogen synthase kinase 3β, a signaling pathway that plays a role in inflammation and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to have various biochemical and physiological effects. In cancer, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various genes involved in tumor growth. In inflammation, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to protect against oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide is its potential use as a therapeutic agent in various diseases. N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects. However, one limitation of N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further investigated.
Future Directions
There are several future directions for the research on N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide. One direction is to investigate its potential use as a therapeutic agent in other diseases such as cardiovascular diseases and autoimmune diseases. Another direction is to investigate its mechanism of action in more detail, which can help to identify new targets for drug development. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can help to improve its potential as a therapeutic agent.
Scientific Research Applications
N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative diseases. In cancer, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative diseases, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to protect against oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
N-[(pyrazine-2-carbonylamino)carbamothioyl]-9H-xanthene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-18(14-11-21-9-10-22-14)24-25-20(29)23-19(27)17-12-5-1-3-7-15(12)28-16-8-4-2-6-13(16)17/h1-11,17H,(H,24,26)(H2,23,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUWCGVMRXZJQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC(=S)NNC(=O)C4=NC=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-9H-xanthene-9-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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